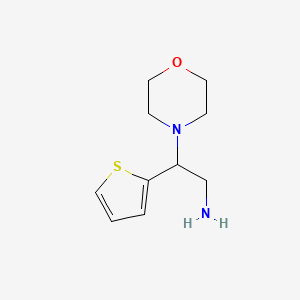

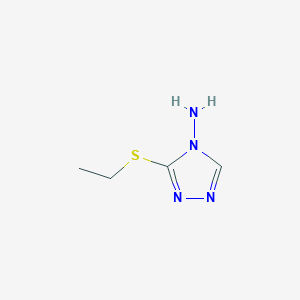

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine involves reactions with different reagents to form novel compounds. For instance, the reaction of cinnamoylisothiocyanate with 2-morpholino ethylamine resulted in the formation of a cinnamoyl thiourea derivative, which was characterized by spectroscopic techniques . Another example is the synthesis of a compound where the morpholine enamine from 4a-methyl-trans-decalin-2-one reacts with p-bromophenyl vinyl sulphone, leading to a mixture of enamine derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using various analytical techniques such as X-ray diffraction, IR spectroscopy, and NMR. The crystal structure of one derivative was elucidated by single crystal X-ray diffraction, revealing a triclinic system with specific space group parameters . In another study, the crystal and molecular structure of a derivative was determined by X-ray analysis, supported by spectroscopic properties and chemical behavior . The morpholine rings in these compounds typically adopt chair conformations, which is a common feature in such molecules .

Chemical Reactions Analysis

The chemical behavior of these compounds is influenced by their functional groups and molecular structure. The reactivity of the morpholine enamine towards p-bromophenyl vinyl sulphone indicates the potential for various chemical transformations . The presence of thiourea moieties in some derivatives suggests reactivity associated with hydrogen bonding and nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data. For example, the IR spectra of the cinnamoyl thiourea derivative show significant stretching vibrations corresponding to different functional groups . The crystal structure of another derivative is stabilized by intra- and intermolecular hydrogen bonds, which is indicative of its solid-state properties . The molecular conformations and interactions within the crystal lattice can also influence the melting points, solubility, and other physical properties of these compounds.

Applications De Recherche Scientifique

Morpholine Derivatives

Morpholine is a versatile heterocyclic moiety present in various pharmacologically active compounds developed for diverse activities. Its derivatives have shown a broad spectrum of pharmacological profiles, making them subjects of extensive research. Morpholine analogues, including those combined with other heterocyclic structures like pyrans, have been explored for their potent pharmacophoric activities across different therapeutic areas. These areas include, but are not limited to, the development of novel drugs with improved efficacy and safety profiles for treating various diseases (Asif & Imran, 2019).

Thiophene Derivatives

Thiophene derivatives, similarly to morpholine, have been a focus due to their significant biological activities. The thiophene scaffold is notably present in compounds evaluated for their potential as central nervous system (CNS) agents. These compounds have been explored for a variety of CNS-related activities, including acting as anticonvulsants, acetylcholinesterase inhibitors, and agents capable of affecting neurotransmitter reuptake. The structural modification of thiophene and its incorporation into biologically active compounds have opened new avenues for the development of novel therapeutic agents with potential applications in treating CNS disorders (Deep et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine are currently unknown . This compound is used for proteomics research

Biochemical Pathways

Without knowledge of the primary targets of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine, it is challenging to summarize the affected biochemical pathways and their downstream effects

Propriétés

IUPAC Name |

2-morpholin-4-yl-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYRNJZYOMUQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)

![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)

![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)